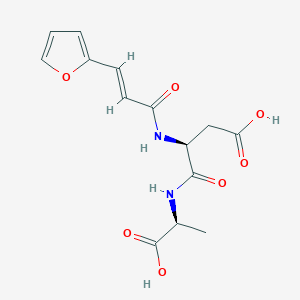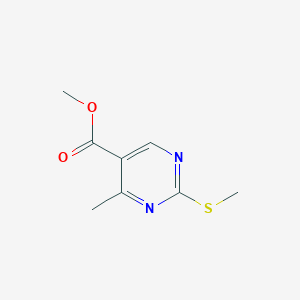
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide, also known as DMFBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. DMFBA is a thiazole-based molecule that contains a fluorobenzamide group, and its unique chemical structure makes it an attractive candidate for use in a variety of research studies.
作用機序
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide is not fully understood, but it is thought to act by binding to specific targets in cells and disrupting their normal function. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antibacterial activity by disrupting the cell wall of bacteria.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the main advantages of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide is its versatility in the laboratory. It can be easily synthesized and modified to create derivatives with different properties, making it a valuable tool for drug development. However, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide. One area of interest is the development of new drugs based on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide and its derivatives. Researchers are also investigating the use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide as a fluorescent probe for the detection of metal ions in biological systems. Additionally, there is ongoing research on the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide and its potential use in the treatment of a variety of diseases, including cancer and inflammation.
Conclusion:
In conclusion, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its unique chemical structure and versatile properties make it a valuable tool for research in a variety of fields. Further research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide and its derivatives is needed to fully understand its mechanism of action and potential applications in medicine.
合成法
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide involves a multi-step process that starts with the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 4,5-dimethyl-1,3-thiazole-2-amine to produce N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide. The synthesis of this compound requires careful attention to detail and precise control of reaction conditions to ensure high yields and purity.
科学的研究の応用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has been extensively studied for its potential applications in drug development. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs to treat a variety of diseases. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
CAS番号 |
327078-80-8 |
|---|---|
製品名 |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide |
分子式 |
C12H11FN2OS |
分子量 |
250.29 g/mol |
IUPAC名 |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C12H11FN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-5-3-4-6-10(9)13/h3-6H,1-2H3,(H,14,15,16) |
InChIキー |
FPZAHTVVNRIQEU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2F)C |
正規SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)